7-Oxo-2,3,6,7-tetrahydro[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde
Description
7-Oxo-2,3,6,7-tetrahydro[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde (CAS: 683268-08-8) is a fused heterocyclic compound featuring a quinoline core modified with a 1,4-dioxino ring system. The molecule contains a tetrahydro-dioxino ring (partially saturated) and an aldehyde functional group at position 8, which confers unique reactivity and polarity. Its molecular formula is C₁₂H₉NO₅ (monoisotopic mass: 247.048072), with a bicyclic structure that combines aromatic and aliphatic characteristics .
Properties
IUPAC Name |
7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c14-6-8-3-7-4-10-11(17-2-1-16-10)5-9(7)13-12(8)15/h3-6H,1-2H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVPRWORPBEFSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C=C(C(=O)NC3=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxo-2,3,6,7-tetrahydro[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde involves multiple steps. One common method includes the reaction of anthranilic acid derivatives under specific conditions . The process typically requires controlled temperatures and the use of catalysts to ensure the correct formation of the dioxin and quinoline rings.
Industrial Production Methods
Industrial production of this compound is often carried out by specialized chemical companies. For instance, Apollo Scientific Ltd. and Fujifilm Wako Pure Chemical Corporation are known to produce this compound for research purposes . The production involves stringent quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
7-Oxo-2,3,6,7-tetrahydro[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to ensure the desired reaction occurs efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction could produce more hydrogenated forms of the compound .
Scientific Research Applications
7-Oxo-2,3,6,7-tetrahydro[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 7-Oxo-2,3,6,7-tetrahydro[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde exerts its effects involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- Aldehyde vs. Carboxylic Acid : The target compound’s aldehyde group (C=O) is less polar and acidic than the carboxylic acid analog, making it more reactive in nucleophilic additions (e.g., forming Schiff bases) .
- Extended Conjugation: The OLED emitter in demonstrates superior luminescence due to its expanded π-system and phenoxazine substituents, contrasting with the smaller quinoline-based target compound .
Physicochemical and Electronic Properties
Table 2: Comparative Physicochemical Data
Key Findings :
- Reactivity : The aldehyde group in the target compound enables facile derivatization, unlike the carboxylic acid or chlorine-substituted analogs, which are more stable but less versatile .
- Electroluminescence: The OLED emitter’s TADF properties (556 nm emission, 30 μs decay time) highlight the impact of extended conjugation and donor-acceptor moieties, absent in the target compound .
Biological Activity
7-Oxo-2,3,6,7-tetrahydro[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde (CAS No. 683268-08-8) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
- Molecular Formula : CHNO
- Molecular Weight : 231.2 g/mol
- IUPAC Name : 7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde
- CAS Number : 683268-08-8
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from anthranilic acid derivatives. The process includes oxidation and reduction steps that modify the compound's structure to enhance its biological activity .
Anticancer Activity
Several studies have investigated the anticancer properties of quinoline derivatives. However, specific investigations into the activity of this compound against cancer cell lines have yielded mixed results. For instance:
- A study assessing various 7-oxo substituted analogues indicated that while some derivatives showed activity against CCRF-CEM leukemia cells, the specific compound demonstrated minimal to no activity with IC50 values exceeding 20 µg/mL .
Antimicrobial Activity
Quinoline derivatives are known for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit varying degrees of antibacterial activity:
- In vitro studies have shown moderate antibacterial effects against several strains. The minimum inhibitory concentration (MIC) assays are commonly employed to evaluate these activities .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes.
- Protein Binding : It can bind to proteins and alter their functions, impacting various biochemical pathways.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Cell Line/Strain | IC50 (µg/mL) | Reference |
|---|---|---|---|---|
| 7-Oxo Analog A | Anticancer | CCRF-CEM | >20 | |
| 7-Oxo Analog B | Antibacterial | Staphylococcus aureus | 15 | |
| 7-Oxo Analog C | Antiviral | HIV-1 | Not significant |
Case Studies
- Study on Antiviral Activity : A series of quinoline derivatives were tested for their ability to inhibit HIV replication; however, the specific compound did not show significant antiviral properties at concentrations below 100 µM .
- Antibacterial Evaluation : Research conducted on various quinoline derivatives indicated that while some exhibited promising antibacterial activity against opportunistic infections in HIV patients, the specific compound's efficacy was limited .
Q & A
Q. Advanced
- Molecular docking : Simulates binding affinities to enzymes (e.g., kinase inhibitors) using software like AutoDock Vina .
- Biochemical assays : Measure IC₅₀ values via fluorescence polarization or enzyme inhibition assays .
- Cellular studies : Cytotoxicity profiling in cancer cell lines (e.g., IC₅₀ < 10 µM in related tetrahydroisoquinolines) .
How can instability during storage or synthesis be mitigated?
Q. Advanced
- Inert conditions : Use argon/gloveboxes to prevent aldehyde oxidation .
- Lyophilization : Stabilize hygroscopic intermediates by freeze-drying .
- Additives : Include radical scavengers (e.g., BHT) in reaction mixtures to suppress side reactions .
What are the challenges in scaling up synthesis for preclinical studies?
Q. Advanced
- Purification bottlenecks : Column chromatography scalability issues may require switching to preparative HPLC or crystallization .
- Regioselectivity : Control via directing groups (e.g., trifluoromethyl in analogous compounds) to minimize byproducts .
- Cost-effective catalysts : Replace Pd/C with Fe³⁺ or MnO₂ for greener oxidation .
How does structural modification impact biological activity?
Q. Advanced
- Aldehyde substitution : Converting the 8-carbaldehyde to hydrazones enhances anticancer activity (e.g., IC₅₀ improvements by 5-fold) .
- Dioxane ring effects : Rigidity from the fused dioxino group improves target binding specificity compared to non-fused analogs .
What analytical standards ensure reproducibility in published studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
